

DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide to its Excitation and Emission Spectra

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core excitation and emission spectral properties of **DiSulfo-Cy5 alkyne**, a water-soluble fluorescent probe widely utilized in bioconjugation applications. This document outlines its key quantitative spectral characteristics, provides a detailed experimental protocol for spectral measurement, and visualizes its primary application in copper-catalyzed click chemistry.

Core Spectral Properties of DiSulfo-Cy5 Alkyne

DiSulfo-Cy5 alkyne is a bright, far-red fluorescent dye ideally suited for applications requiring high aqueous solubility and photostability. Its spectral characteristics make it compatible with common laser lines, such as the 633 nm or 647 nm lasers.[1][2] The addition of two sulfo groups enhances its hydrophilicity, reducing aggregation and non-specific binding in aqueous environments.[3][4]

Quantitative Spectral Data Summary

The following table summarizes the key quantitative spectral and physical properties of **DiSulfo-Cy5 alkyne** and its closely related analog, Sulfo-Cy5 alkyne. These values are compiled from various commercial suppliers and provide a consolidated reference for experimental design.



Property	DiSulfo-Cy5 Alkyne	Sulfo-Cy5 Alkyne	Reference
Excitation Maximum (λex)	646 nm	647 - 650 nm	[3][5][6]
Emission Maximum (λem)	662 nm	663 - 680 nm	[3][5][6]
Molar Extinction Coefficient (ε)	271,000 cm ⁻¹ M ⁻¹	250,000 - 271,000 cm ⁻¹ M ⁻¹	[1][3][6]
Fluorescence Quantum Yield (Φ)	0.28	0.2 - 0.28	[3]
Molecular Weight	~701.8 g/mol	~787.96 g/mol	[1][3]
Solubility	Water, DMSO, DMF	Water, DMSO, DMF	[1][3]

Experimental Protocol: Determination of Excitation and Emission Spectra

This section provides a detailed methodology for the characterization of the excitation and emission spectra of **DiSulfo-Cy5 alkyne**.

Objective: To determine the maximal excitation and emission wavelengths of **DiSulfo-Cy5 alkyne** in a specified solvent.

Materials:

- DiSulfo-Cy5 alkyne
- Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), deionized water, or methanol)
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)
- · Micropipettes and tips



Procedure:

- Stock Solution Preparation:
 - Prepare a stock solution of **DiSulfo-Cy5 alkyne** in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM. Protect the solution from light.
- Working Solution Preparation:
 - Dilute the stock solution in the desired spectroscopic solvent (e.g., PBS) to a final
 concentration that yields an absorbance of approximately 0.05 at the presumed excitation
 maximum (~646 nm) in a 1 cm path length cuvette. This low concentration helps to avoid
 inner filter effects.
- Excitation Spectrum Measurement:
 - Set the emission wavelength of the spectrofluorometer to the expected emission maximum (e.g., 662 nm).
 - Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
 - Record the fluorescence intensity at each excitation wavelength.
 - The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
- Emission Spectrum Measurement:
 - Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (λex).
 - Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).
 - Record the fluorescence intensity at each emission wavelength.
 - The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).



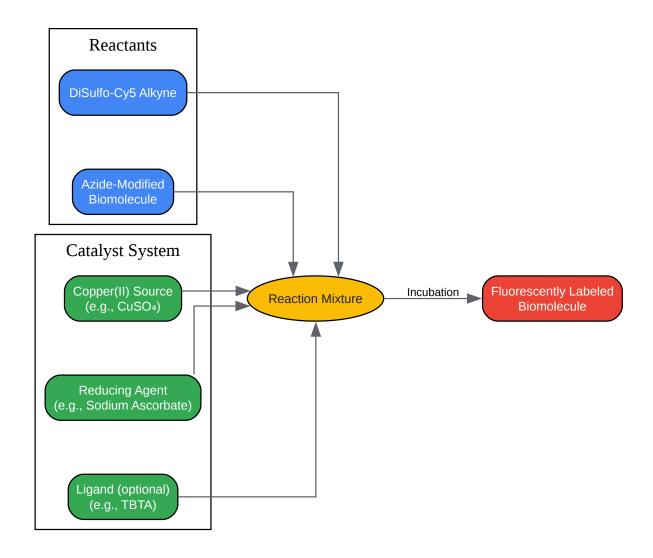
Data Analysis:

- Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans.
- Identify and report the peak wavelengths for excitation and emission.

Visualization of Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

DiSulfo-Cy5 alkyne is primarily used as a fluorescent reporter in "click chemistry," a highly efficient and specific bioorthogonal reaction. The diagram below illustrates the workflow of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where **DiSulfo-Cy5 alkyne** is conjugated to an azide-modified biomolecule.





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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

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